molecular formula C10H21NO3S B1264071 (3Z)-dec-3-en-1-ylsulfamic acid

(3Z)-dec-3-en-1-ylsulfamic acid

Cat. No. B1264071
M. Wt: 235.35 g/mol
InChI Key: WBTJXIONXAFNAJ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-dec-3-en-1-ylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (3Z)-dec-3-en-1-yl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a (3Z)-dec-3-en-1-ylsulfamate.

Scientific Research Applications

Corrosion Inhibition

[(3Z)-Dec-3-en-1-ylsulfamic acid] has been studied for its potential as a corrosion inhibitor. In a study by Srivastava et al. (2017), novel amino acids-based corrosion inhibitors were synthesized and tested for their efficiency in preventing corrosion in mild steel. This study highlights the significance of such compounds in protecting metal surfaces from corrosion, potentially including (3Z)-dec-3-en-1-ylsulfamic acid (Srivastava et al., 2017).

Organic Synthesis and Catalysis

(3Z)-Dec-3-en-1-ylsulfamic acid may also be relevant in the field of organic synthesis and catalysis. Goulart et al. (2020) researched the use of ynamides as substrates in reactions with diorganyl dichalcogenides and iron(III) chloride, leading to the formation of various compounds. The selectivity and functionality of these reactions are indicative of the potential roles similar compounds can play in organic synthesis (Goulart et al., 2020).

Environmental Applications

Another area of application for (3Z)-Dec-3-en-1-ylsulfamic acid is in environmental science. For instance, Faraji et al. (2010) utilized decanoic acid-coated nanoparticles in the solid phase extraction of heavy metals from water samples. This study suggests the possible use of (3Z)-Dec-3-en-1-ylsulfamic acid or similar compounds in environmental cleanup and monitoring (Faraji et al., 2010).

Medical Research

In the medical field, although direct studies on (3Z)-Dec-3-en-1-ylsulfamic acid may be limited, research on structurally or functionally related compounds can provide insights. For example, Sadek et al. (2016) investigated the anticonvulsant effects of isomeric nonimidazole histamine H3 receptor antagonists, demonstrating the therapeutic potential of compounds that could be structurally related to (3Z)-Dec-3-en-1-ylsulfamic acid in treating epilepsy (Sadek et al., 2016).

properties

Product Name

(3Z)-dec-3-en-1-ylsulfamic acid

Molecular Formula

C10H21NO3S

Molecular Weight

235.35 g/mol

IUPAC Name

[(Z)-dec-3-enyl]sulfamic acid

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h7-8,11H,2-6,9-10H2,1H3,(H,12,13,14)/b8-7-

InChI Key

WBTJXIONXAFNAJ-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCNS(=O)(=O)O

Canonical SMILES

CCCCCCC=CCCNS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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